molecular formula C8H7BrFNO3 B12864844 5-Fluoro-4-methoxy-2-nitrobenzyl bromide

5-Fluoro-4-methoxy-2-nitrobenzyl bromide

Cat. No.: B12864844
M. Wt: 264.05 g/mol
InChI Key: HYEFCMJGHRVKLL-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzyl bromide, characterized by the presence of fluorine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide typically involves the bromination of 5-Fluoro-4-methoxy-2-nitrotoluene. The process can be summarized as follows:

    Starting Material: 5-Fluoro-4-methoxy-2-nitrotoluene.

    Bromination: The toluene derivative is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the benzylic position.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-nitrobenzyl bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-Fluoro-4-methoxy-2-nitrobenzyl derivatives with various functional groups.

    Reduction: Formation of 5-Fluoro-4-methoxy-2-aminobenzyl bromide.

    Oxidation: Formation of 5-Fluoro-4-methoxy-2-nitrobenzaldehyde.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-4-methoxy-2-nitrobenzyl bromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties enable the production of advanced polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack.

Molecular Targets and Pathways

In biological systems, the compound may target enzymes and proteins, modifying their activity through covalent bonding

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitrobenzyl bromide: Lacks the fluorine atom, resulting in different reactivity and applications.

    5-Fluoro-2-nitrobenzyl bromide:

    4-Methoxy-5-nitrobenzyl bromide: Different positioning of the nitro group, leading to variations in reactivity.

Uniqueness

5-Fluoro-4-methoxy-2-nitrobenzyl bromide is unique due to the combined presence of fluorine, methoxy, and nitro groups. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

1-(bromomethyl)-5-fluoro-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)5(4-9)2-6(8)10/h2-3H,4H2,1H3

InChI Key

HYEFCMJGHRVKLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CBr)F

Origin of Product

United States

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